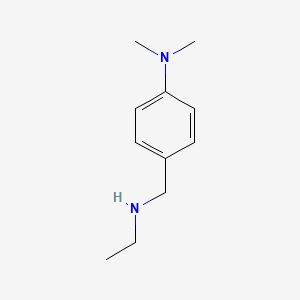

N-Ethyl-4-(dimethylamino)benzylamine

Overview

Description

Scientific Research Applications

Synthesis and Industrial Application

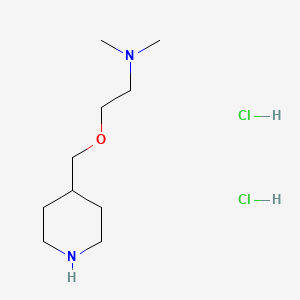

N-Ethyl-4-(dimethylamino)benzylamine serves as a key intermediate in the synthesis of various chemical compounds due to its reactivity and structural properties. For instance, it has been used in the synthesis of 4-(2-dimethylamino)-ethoxy benzylamine, showcasing a method with mild reaction conditions, cheap raw materials, and suitability for industrial production. This process achieved a total yield of 65.6%, indicating its efficiency and potential cost-effectiveness for large-scale applications (Liu Shuang-xi, 2012).

Biochemical Studies

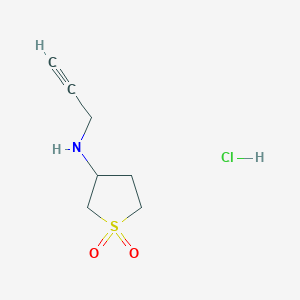

Biochemical research has utilized this compound analogues to study the oxidative deamination by monoamine oxidase B. This research contributes to our understanding of enzyme-substrate interactions and the formation of protonated imine as the initial product in the oxidative pathways of certain benzylamine derivatives (D. Edmondson, A. Bhattacharyya, M. Walker, 1993).

Polymer Chemistry

In the field of polymer chemistry, this compound derivatives have been employed in the selective quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers. This research illustrates the modification of polymer properties through chemical functionalization, enabling the development of novel cationic diblock copolymers with applications in biomedicine and materials science (V. Bütün, S. Armes, N. Billingham, 2001).

Organic Synthesis

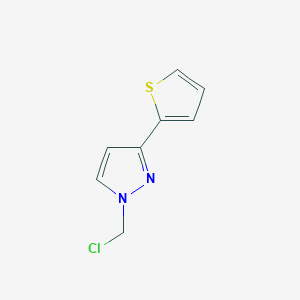

The Meerwein alkylation reaction, a fundamental transformation in organic synthesis, has been studied using 4-(Dimethylamino)benzaldehyde, a compound closely related to this compound. This research provides insights into the mechanisms of N-alkylation and the stability of resulting iminium salts, contributing to the development of new synthetic methodologies (Carmen Froschauer, H. Weber, V. Kahlenberg, G. Laus, H. Schottenberger, 2013).

Fluorescence Imaging

This compound derivatives have also been explored for their potential in fluorescence imaging. A study on a novel ratiometric emission NIR-fluorescent probe based on this compound showed promising applications in sensing and imaging pH changes in live cells. This research highlights the compound's utility in biomedical imaging, offering a tool for intracellular pH monitoring with high sensitivity and selectivity (Weifen Niu, Zhi-wen Wei, J. Jia, S. Shuang, C. Dong, Keming Yun, 2018).

Safety and Hazards

N-Ethyl-4-(dimethylamino)benzylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

4-(ethylaminomethyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-4-12-9-10-5-7-11(8-6-10)13(2)3/h5-8,12H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQUAUQJXYRDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

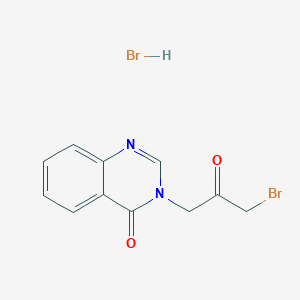

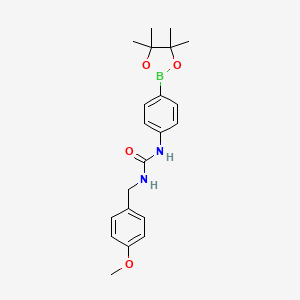

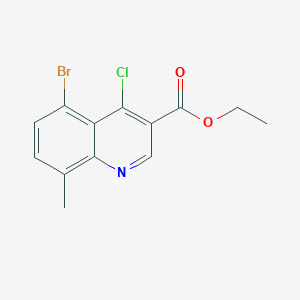

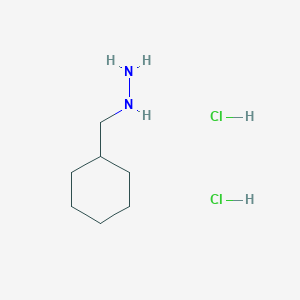

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1464986.png)

![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B1464987.png)

![1-[2-Methoxy-4-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B1465003.png)

![N-{2-[(3,5-dimethyl-1-adamantyl)oxy]ethyl}-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B1465004.png)